4-[(3-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid
Description
4-[(3-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 5 and a (3-chlorophenoxy)methyl moiety at position 2. The carboxylic acid functional group at position 3 enhances its polarity, making it a candidate for applications in medicinal chemistry and agrochemical research. Its structure combines aromatic (chlorophenoxy) and heteroaromatic (isoxazole) components, which may influence its biological activity, solubility, and stability .
Properties
IUPAC Name |
4-[(3-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO4/c1-7-10(11(12(15)16)14-18-7)6-17-9-4-2-3-8(13)5-9/h2-5H,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSXWSDYHUCHCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)COC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(3-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid typically involves the reaction of 3-chlorophenol with chloromethyl methyl ether to form 3-chlorophenoxymethyl methyl ether. This intermediate is then reacted with 5-methylisoxazole-3-carboxylic acid under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-[(3-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biomedical Research Applications
-
Pharmacological Studies :
- The compound has been investigated for its role as a potential allosteric modulator of G protein-coupled receptors (GPCRs), which are crucial in the treatment of central nervous system disorders. Allosteric modulators can enhance or inhibit receptor activity, providing a novel approach to drug development for conditions such as depression and anxiety disorders .
-
Anti-inflammatory Properties :
- Research indicates that derivatives of isoxazole compounds exhibit anti-inflammatory effects. The specific structure of 4-[(3-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid may contribute to its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
- Cancer Research :
Therapeutic Applications
- Neurological Disorders :
- Chronic Pain Management :
- Urological Conditions :
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 4-[(3-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its action depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
The compound belongs to a class of isoxazole derivatives with variable substituents on the phenoxy and isoxazole rings.
Structural Analogs with Varying Phenoxy Substituents
Key analogs include derivatives with differing halogen or alkyl groups on the phenoxy ring (Table 1):
Key Observations :
- Substituent Position: The position of the chlorine atom (ortho, meta, para) on the phenoxy ring alters steric and electronic properties. Meta-substitution (3-chloro) may optimize steric bulk and dipole interactions compared to ortho (2-chloro) or para (4-chloro) .
- Molecular Weight : Chlorinated analogs share identical molecular weights but differ in spatial arrangement, affecting solubility and bioavailability.
- Methyl vs.
Fluorinated Analogs
Fluorine substitution introduces distinct electronic effects (Table 2):
Key Observations :
- Hazard Profile : The 2-fluoro derivative is classified as an irritant (Xi), suggesting higher reactivity or toxicity relative to the 3-fluoro analog .
Discontinued Analogs and Heterocyclic Variations
Some derivatives, such as pyrazole-containing or dimethylisoxazole-substituted analogs, have been discontinued (Table 3):
Key Observations :
- Heterocyclic Modifications : Introducing additional heterocycles (e.g., pyrazole) may complicate synthesis or reduce stability, leading to discontinuation .
- Steric Hindrance : Bulky substituents (e.g., 3,5-dimethylisoxazole) could hinder target binding or metabolic clearance .
Physicochemical Properties
Comparative data on melting points and purity ():
| Compound Name | Melting Point (°C) | Purity | Price (JPY) |
|---|---|---|---|
| 5-Methylisoxazole-3-carboxylic acid (unsubstituted) | 168–170 | 97% | 2,700/g |
| 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid | Not reported | 97% | N/A |
Key Observations :
- Melting Point : The unsubstituted isoxazole carboxylic acid has a well-defined melting point, while chlorinated derivatives may exhibit variability due to increased molecular complexity .
- Cost : Substituted derivatives are typically more expensive than unsubstituted analogs due to synthetic challenges .
Biological Activity
4-[(3-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid, with the molecular formula C₁₂H₁₀ClNO₄, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
- Molecular Weight : 267.67 g/mol
- CAS Number : 905811-21-4
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It can act as an enzyme inhibitor by binding to active sites or allosteric sites, thereby modulating enzymatic functions. This interaction is crucial for its potential therapeutic effects, particularly in oncology and anti-inflammatory applications.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) against selected cancer types:
| Cell Line | IC50 (µg/mL) | Notes |
|---|---|---|
| MCF-7 (Breast Cancer) | <20 | High sensitivity to the compound |
| LoVo (Colon Adenocarcinoma) | <15 | Effective against both sensitive and resistant types |
| MV4-11 (Leukemia) | <25 | Significant inhibition observed |
| MCF-10A (Normal Cells) | >30 | Lower cytotoxicity compared to cancer cells |
These findings suggest a selective toxicity towards cancer cells while sparing normal cells, which is a desirable trait in anticancer drug development.
Enzyme Inhibition
The compound has been studied for its effects on various enzymes involved in metabolic pathways. Notably, it has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are key targets in inflammation and pain management. The inhibition mechanism involves competitive binding at the active site of the enzyme, reducing the production of pro-inflammatory mediators.
Case Studies
-
Study on Antiproliferative Activity :
A recent study evaluated the antiproliferative effects of several derivatives of isoxazole compounds, including this compound. The results indicated that this compound had one of the lowest IC50 values across multiple cancer cell lines, highlighting its potential as a lead compound for further development in cancer therapy . -
Enzyme Interaction Analysis :
Another investigation focused on the interaction between this compound and COX enzymes. The study utilized kinetic assays to determine the binding affinity and inhibition constants, revealing that it competes effectively with substrate molecules, thus demonstrating its potential as an anti-inflammatory agent .
Research Applications
The compound's unique structure allows it to serve as a versatile building block in synthetic chemistry. Its applications extend beyond medicinal chemistry into materials science and agricultural chemistry, where it can be used as a precursor for developing herbicides or plant growth regulators.
Q & A
Basic: What are the common synthetic routes for 4-[(3-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid?
Methodological Answer:
Synthesis typically involves sequential functionalization of the isoxazole core. A representative approach includes:
Nucleophilic aromatic substitution : Introducing the 3-chlorophenoxy group via coupling of 3-chlorophenol with a halogenated isoxazole intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
Cyclization : Formation of the isoxazole ring using hydroxylamine and diketone precursors, followed by methylation at the 5-position .
Carboxylic acid introduction : Oxidation of a methyl ester precursor or direct carboxylation using CO₂ under transition metal catalysis .
Key validation: Monitor reaction progress via TLC and confirm purity (>95%) by HPLC. Final characterization should include H/C NMR and high-resolution mass spectrometry (HRMS) .
Advanced: How can researchers resolve discrepancies in reported biological activities of this compound?
Methodological Answer:
Contradictions in biological data (e.g., antimicrobial vs. anticancer efficacy) often arise from:
- Purity variations : Impurities from incomplete synthesis (e.g., residual Pd in coupling reactions) can skew results. Use column chromatography or preparative HPLC to achieve ≥97% purity .
- Assay conditions : Standardize cell-based assays (e.g., MTT for cytotoxicity) with controls for pH, serum concentration, and incubation time .
- Structural analogs : Compare activities of derivatives (e.g., bromo- or fluoro-substituted analogs) to isolate substituent-specific effects .
Example: A 2025 study found that replacing the 3-chlorophenoxy group with 3-bromophenoxy enhanced anticancer activity by 40%, suggesting halogen electronegativity impacts target binding .
Basic: What spectroscopic and analytical methods are critical for characterizing this compound?
Methodological Answer:
- H/C NMR : Identify protons on the isoxazole ring (δ 6.2–6.8 ppm) and 3-chlorophenoxy group (δ 7.1–7.4 ppm). Carboxylic acid protons appear as broad singlets near δ 12–14 ppm .
- FT-IR : Confirm carboxylic acid (-COOH) via O-H stretch (~2500–3500 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- X-ray crystallography : Resolve structural ambiguities (e.g., regioisomerism) and validate bond angles critical for bioactivity .
- HPLC-MS : Assess purity and quantify trace impurities using a C18 column with UV detection at 254 nm .
Advanced: How can reaction conditions be optimized for introducing the 3-chlorophenoxy moiety?
Methodological Answer:
Key parameters for efficient coupling:
- Catalyst screening : Pd(PPh₃)₄ or CuI in Suzuki-Miyaura reactions improves yield (≥80%) compared to ligand-free conditions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates. Avoid protic solvents that deactivate catalysts .
- Temperature control : Reactions at 80–100°C reduce side-product formation (e.g., diaryl ethers) .
Case study: A 2022 study achieved 92% yield by combining Pd(OAc)₂ with XPhos ligand in toluene/water (3:1) at 90°C .
Basic: What are the solubility and stability considerations for this compound?
Methodological Answer:
- Solubility : Limited solubility in water; use DMSO or DMF for biological assays. For synthetic steps, dissolve in dichloromethane (DCM) or ethyl acetate .
- Stability : Store at –20°C under inert atmosphere. The carboxylic acid group is prone to decarboxylation above 150°C; avoid prolonged heating .
- pH sensitivity : Deprotonation at pH >7 increases aqueous solubility but may alter reactivity in biological systems .
Advanced: What mechanistic insights explain its potential anticancer activity?
Methodological Answer:
Hypothesized mechanisms include:
Enzyme inhibition : Competitive binding to kinases (e.g., EGFR) via the isoxazole ring, disrupting ATP pockets. Molecular docking studies suggest a binding affinity (Kd) of 1.2–3.8 µM .
Apoptosis induction : Activation of caspase-3/7 pathways in HeLa cells, confirmed via flow cytometry .
Oxidative stress : Generation of ROS in mitochondria, measured using DCFH-DA fluorescence assays .
Contradiction note: Some studies report low activity against MCF-7 cells (IC₅₀ >100 µM), possibly due to poor membrane permeability. Modify lipophilicity via ester prodrugs to enhance uptake .
Basic: How is the purity of this compound quantified, and what thresholds are acceptable for research use?
Methodological Answer:
- Quantitative methods :
- Impurity profiling : Identify byproducts (e.g., dechlorinated analogs) via LC-MS and adjust synthetic protocols accordingly .
Advanced: What strategies address low yields in cyclization steps during synthesis?
Methodological Answer:
- Reagent optimization : Replace hydroxylamine hydrochloride with hydroxylamine-O-sulfonic acid for faster cyclization .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h with 15% yield improvement .
- In situ monitoring : Use FT-IR to detect intermediate formation (e.g., imine stretches at ~1650 cm⁻¹) and terminate reactions at peak yield .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods due to potential irritant effects of chlorinated intermediates .
- Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal. Collect organic solvents in halogen-approved containers .
- Acute toxicity : LD₅₀ (oral, rats) is >2000 mg/kg; still, avoid inhalation or skin contact .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict active motifs .
- Docking simulations : Use AutoDock Vina to prioritize derivatives with stronger binding to target proteins (e.g., tubulin) .
- ADMET prediction : Employ SwissADME to filter compounds with poor bioavailability or high hepatotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
